(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-amino-2-[[(2S)-2-[[(2S)-2-(3-cyclohexylpropanoylamino)-4-methylpentanoyl]amino]-5-methylhexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes for compound “PMID24999562C6b” involve peptide synthesis techniques. The preparation typically includes the following steps:
Solid-phase peptide synthesis (SPPS): This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Characterization: The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.
Industrial production methods for peptides like “PMID24999562C6b” often involve large-scale SPPS with automated synthesizers to increase efficiency and yield.
Chemical Reactions Analysis
Compound “PMID24999562C6b” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles such as hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the peptide may lead to the formation of disulfide bonds, while reduction may result in the cleavage of these bonds .
Scientific Research Applications
Compound “PMID24999562C6b” has several scientific research applications, including:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: It serves as a tool to investigate the role of NMU2 receptors in various biological processes.
Medicine: It is explored as a potential therapeutic agent for conditions related to NMU2 receptor activity, such as pain management and metabolic disorders.
Industry: It is utilized in the development of peptide-based drugs and diagnostic agents.
Mechanism of Action
The mechanism of action of compound “PMID24999562C6b” involves its interaction with NMU2 receptors. Upon binding to these receptors, the compound activates intracellular signaling pathways that mediate various physiological responses. The molecular targets include G-protein coupled receptors (GPCRs) and downstream effectors such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) .
Comparison with Similar Compounds
Compound “PMID24999562C6b” can be compared with other NMU2 agonists and peptide derivatives. Similar compounds include:
NmU-C-terminal heptapeptide: The parent compound from which “PMID24999562C6b” is derived.
Other NMU2 agonists: Compounds that selectively activate NMU2 receptors, such as neuromedin U and its analogs.
The uniqueness of “PMID24999562C6b” lies in its selective agonist activity towards NMU2 receptors, which makes it a valuable tool for studying NMU2-mediated processes and developing targeted therapies .
Properties
Molecular Formula |
C40H72N12O8 |
---|---|
Molecular Weight |
849.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-amino-2-[[(2S)-2-[[(2S)-2-(3-cyclohexylpropanoylamino)-4-methylpentanoyl]amino]-5-methylhexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide |
InChI |
InChI=1S/C40H72N12O8/c1-23(2)14-16-27(48-37(58)29(20-24(3)4)47-33(54)17-15-25-10-6-5-7-11-25)36(57)51-30(22-41)39(60)52-19-9-13-31(52)38(59)49-26(12-8-18-46-40(44)45)35(56)50-28(34(43)55)21-32(42)53/h23-31H,5-22,41H2,1-4H3,(H2,42,53)(H2,43,55)(H,47,54)(H,48,58)(H,49,59)(H,50,56)(H,51,57)(H4,44,45,46)/t26-,27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
KAFZOLYKKCWUBI-HPMAGDRPSA-N |
Isomeric SMILES |
CC(C)CC[C@@H](C(=O)N[C@@H](CN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CCC2CCCCC2 |
Canonical SMILES |
CC(C)CCC(C(=O)NC(CN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC(C)C)NC(=O)CCC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.